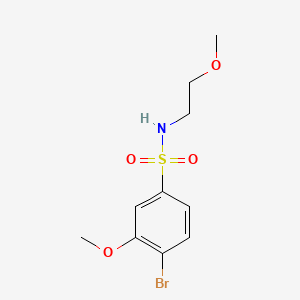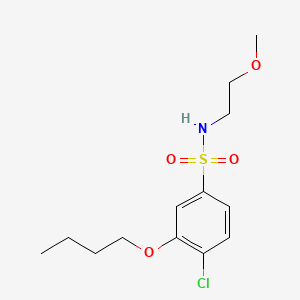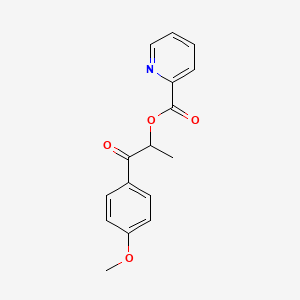![molecular formula C19H24N2O5S B603131 Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate CAS No. 1206152-03-5](/img/structure/B603131.png)
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C19H24N2O5S and a molecular weight of 392.5 g/mol. This compound is known for its unique structure, which includes a piperazine ring, a naphthalene moiety, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. Industrial production methods may involve large-scale reactions in reactors with controlled temperatures and pressures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the naphthalene moiety, using reagents such as alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic effects, this compound is explored as a lead compound in drug discovery and development. It may serve as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the naphthalene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Ethyl 4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but differs in the substituent groups attached to it.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative of piperazine, this compound has different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
1206152-03-5 |
|---|---|
Fórmula molecular |
C19H24N2O5S |
Peso molecular |
392.5g/mol |
Nombre IUPAC |
ethyl 4-(6-ethoxynaphthalen-2-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-7-5-16-14-18(8-6-15(16)13-17)27(23,24)21-11-9-20(10-12-21)19(22)26-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Clave InChI |
NQCROVARWQWZLP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)

amine](/img/structure/B603053.png)
amine](/img/structure/B603055.png)

![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
amine](/img/structure/B603058.png)
amine](/img/structure/B603062.png)

![1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603066.png)

![1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603069.png)
amine](/img/structure/B603071.png)
